Flavoserpentinine
Description
Flavoserpentinine is a flavonoid-derived compound hypothesized to belong to the homoisoflavonoid (HIF) class, characterized by a modified benzopyran backbone with a 16-carbon skeleton (unlike typical flavonoids with 15 carbons). Homoisoflavonoids are often isolated from plant species like Asparagus and Dracaena, with separation techniques involving chromatographic methods such as HPLC and TLC .
Properties
IUPAC Name |
3-ethylindolo[2,3-a]quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAALMEGRQMMBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C=CC3=C4C=CC=CC4=NC3=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204778 | |
| Record name | 12H-Indolo[2,3-a]quinolizin-5-ium, 3-ethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-18-0 | |
| Record name | 12H-Indolo[2,3-a]quinolizin-5-ium, 3-ethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavopereirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12H-Indolo[2,3-a]quinolizin-5-ium, 3-ethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVOPEREIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIG1Q7Z9UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavoserpentinine involves multiple steps, starting from simple precursors. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form the indole ring system. Subsequent steps involve cyclization and functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the roots of Rauwolfia serpentina. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. Synthetic methods are also employed for large-scale production, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Flavoserpentinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and antipsychotic properties.
Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of flavoserpentinine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It inhibits the uptake of norepinephrine into storage vesicles, leading to a depletion of catecholamines and serotonin from central and peripheral axon terminals. This results in its antihypertensive and antipsychotic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Flavoserpentinine’s structural and functional properties can be contextualized against well-studied flavonoids and homoisoflavonoids. Below is a comparative analysis based on molecular properties, sources, and bioactivities.
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |
|---|---|---|---|---|
| This compound* | Not reported | Not reported | Homoisoflavonoid | Hydroxyl, ketone (hypothesized) |
| Quercetin | C₁₅H₁₀O₇ | 302.24 | Flavone | 3-OH, 5-OH, 7-OH, 4-keto |
| Amaronol B | C₁₈H₁₈O₆ | 334.28 | Isoflavonoid | Prenyl, hydroxyl |
| Ampelopsin | C₁₅H₁₂O₈ | 320.25 | Dihydroflavonol | Dihydroxy, glycoside |
Note: this compound data inferred from homoisoflavonoid class trends .
Functional and Pharmacological Differences
- Quercetin: A ubiquitous flavonoid with potent antioxidant activity (IC₅₀: 10–20 μM in DPPH assays) and anti-cancer effects via PI3K/Akt pathway inhibition. Its low bioavailability limits therapeutic use .
- Amaronol B: Exhibits antifungal activity against Candida albicans (MIC: 12.5 μg/mL) due to its prenylated side chain enhancing membrane penetration .
- Ampelopsin: Known for hepatoprotective effects in vitro (EC₅₀: 50 μM against acetaminophen-induced toxicity) and inhibition of α-glucosidase (IC₅₀: 15 μM) .
- This compound : Hypothesized to combine the bioactivity of HIFs (e.g., anti-inflammatory effects via NF-κB suppression) with enhanced metabolic stability due to structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
